Bienvenue dans la boutique en ligne BenchChem!

2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one

Cannabinoid Receptor Pharmacology Metabolic Disease Azetidine Derivatives

2034261-26-0 is a synthetic, heterocyclic-substituted 3-alkyl azetidine derivative annotated as a cannabinoid-1 (CB1) receptor antagonist/inverse agonist — a class historically investigated for metabolic disorders. Its unique 3-(2,2,2-trifluoroethoxy) group provides a critical structural handle for SAR studies exploring fluorinated-alkoxy effects on target engagement and metabolic stability, filling a gap left by larger azetidine-based antagonists. This compound is suitable for internal DMPK profiling (microsomal stability, CYP inhibition, hERG liability) where public ADME data are absent. Procurement is justified when a series of alkoxy-varied analogs are being synthesized and directly compared for binding kinetics and peripheral-versus-central selectivity. Researchers must independently validate all pharmacological parameters against their own assay systems and comparator molecules of interest.

Molecular Formula C15H18F3NO2
Molecular Weight 301.309
CAS No. 2034261-26-0
Cat. No. B2363007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one
CAS2034261-26-0
Molecular FormulaC15H18F3NO2
Molecular Weight301.309
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CC(C2)OCC(F)(F)F
InChIInChI=1S/C15H18F3NO2/c1-2-13(11-6-4-3-5-7-11)14(20)19-8-12(9-19)21-10-15(16,17)18/h3-7,12-13H,2,8-10H2,1H3
InChIKeyAJAFFMGIEBVFKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one (CAS 2034261-26-0) for CB1 Antagonist Research


2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one is a synthetic small molecule categorized as a heterocyclic-substituted 3-alkyl azetidine derivative [1]. Database annotations associate this compound with cannabinoid-1 (CB1) receptor antagonist/inverse agonist activity, positioning it within a therapeutically relevant class historically investigated for metabolic disorders [1]. Its structure features a 2-phenylbutanoyl moiety linked to a 3-(2,2,2-trifluoroethoxy)azetidine core, a combination that may influence physicochemical properties and target engagement relative to other azetidine-based antagonists.

Why Generic Interchange Is Not Supported for Azetidine-Based CB1 Antagonist 2034261-26-0


Minute structural variations within the azetidine class of CB1 receptor antagonists are known to have a profound impact on pharmacological profiles, including peripheral versus central selectivity, off-target liability, and pharmacokinetic stability [1]. As a substituted 3-alkyl azetidine bearing a trifluoroethoxy group, compound 2034261-26-0 is expected to exhibit distinct receptor binding kinetics and physicochemical characteristics compared to close analogs. However, a critical limitation is that no publicly accessible head-to-head comparative study directly benchmarking this compound against other in-class candidates has been identified, making a definitive procurement recommendation based on quantitative differentiation currently unsupported [2]. This evidence gap necessitates procurement decisions that are contingent upon the user's own internal validation against their specific assay systems and comparator molecules of interest.

Quantitative Comparator Evidence for 2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one: A Procurement Analysis


Target Class Assignment as CB1 Receptor Antagonist: Class-Level Inference

The compound is annotated as a cannabinoid-1 (CB1) receptor antagonist based on its inclusion in a database entry for heterocyclic-substituted 3-alkyl azetidine derivatives, which are reviewed as a class of patented CB1 antagonists [1]. The mechanism of action is inferred to be antagonism of the CB1 receptor, a target associated with obesity and metabolic disorders [1]. A quantitative comparison with a specific analog or a binding affinity (Ki) value for this particular compound is not provided in the source.

Cannabinoid Receptor Pharmacology Metabolic Disease Azetidine Derivatives

Structural Distinction via Trifluoroethoxy Substitution: Class-Level Inference

The presence of a 3-(2,2,2-trifluoroethoxy) substituent on the azetidine ring is a key structural feature that distinguishes this compound from other 3-alkyl azetidine CB1 antagonists, which may carry alternative substituents such as methoxy, unsubstituted alkyl chains, or cyclopropyl groups [1]. Electron-withdrawing fluorine atoms in this group can enhance metabolic stability and alter lipophilicity, which are critical parameters in CNS drug design [2]. However, no quantitative data (e.g., logP, metabolic t1/2, or CNS MPO score) could be located for this specific compound in a comparative context.

Medicinal Chemistry Azetidine SAR Fluorine Chemistry

Absence of Documented Selectivity or ADME Profile: Supporting Evidence

A critical gap in the evidence base for this compound is the complete lack of publicly available data on selectivity profile, ADME properties, or in vivo efficacy. For a CB1 antagonist, key differentiation metrics would include CB1 vs. CB2 selectivity ratio, hERG inhibition liability, and brain/plasma concentration ratio. No such data could be retrieved from primary publications or patents for CAS 2034261-26-0 [1].

Drug Discovery Pharmacokinetics Off-target Screening

Research Application Scenarios for 2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one Based on Available Evidence


Tool Compound for CB1 Antagonist Probe Development

Based on its database annotation as a CB1 antagonist [1], 2034261-26-0 can serve as a starting point for a medicinal chemistry program aimed at developing novel peripherally or centrally restricted CB1 ligands. Researchers must independently validate its binding affinity, functional activity, and selectivity profile against CB2 and other off-targets before using it as a reference compound.

Investigation of Trifluoroethoxy-Azetidine Structure-Activity Relationships (SAR)

The unique 3-(2,2,2-trifluoroethoxy) substitution offers a specific structural handle for SAR studies exploring the effect of fluorinated alkoxy groups on azetidine-core CB1 antagonists. Procurement is justified only when a series of analogs with varying alkoxy substituents are being synthesized and directly compared for target engagement and metabolic stability [SOURCES-MISSING: Evidence for this application is based solely on structural class inference].

In-house Pharmacokinetic and Off-target Profiling Studies

Given the complete absence of public ADME and safety data, a primary application scenario is the generation of this data internally. This compound would be suitable for a contracted CRO or internal DMPK lab to characterize microsomal stability, CYP inhibition, plasma protein binding, and hERG liability, thereby creating a proprietary data package [SOURCES-MISSING: This is a logical application based on the identified data gap].

Quote Request

Request a Quote for 2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.